5-(4-Methylbenzyl)-2-morpholinothiazol-4-amine
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Overview
Description
5-(4-Methylbenzyl)-2-morpholinothiazol-4-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzyl)-2-morpholinothiazol-4-amine typically involves the reaction of 4-methylbenzylamine with a thiazole derivative. One common method is the cyclization of 4-methylbenzylamine with a thioamide and an α-haloketone under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylbenzyl)-2-morpholinothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide (NBS) in the presence of light for benzylic bromination.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of brominated or other substituted derivatives.
Scientific Research Applications
5-(4-Methylbenzyl)-2-morpholinothiazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzyl)-2-morpholinothiazol-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Similar structure with a triazole ring instead of a morpholine ring.
5-Amino-pyrazoles: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
5-(4-Methylbenzyl)-2-morpholinothiazol-4-amine is unique due to the presence of both the morpholine ring and the 4-methylbenzyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H19N3OS |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C15H19N3OS/c1-11-2-4-12(5-3-11)10-13-14(16)17-15(20-13)18-6-8-19-9-7-18/h2-5H,6-10,16H2,1H3 |
InChI Key |
IFEVSDHXIIQJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(S2)N3CCOCC3)N |
Origin of Product |
United States |
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